Methyl 2-chloro-6-nitrobenzoate
Overview
Description
Methyl 2-chloro-6-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to a benzene ring, with a methyl ester functional group (-COOCH3)
Mechanism of Action
Target of Action
Methyl 2-chloro-6-nitrobenzoate is a derivative of nitro compounds, which are a significant class of nitrogen derivatives Nitro compounds generally interact with various biological molecules due to their high reactivity .
Mode of Action
Nitro compounds typically undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitro compounds, in general, can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The polar character of nitro compounds typically results in lower volatility compared to ketones of about the same molecular weight . This property could influence the bioavailability of this compound.
Result of Action
The reactivity of nitro compounds can lead to various chemical transformations, potentially resulting in diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-6-nitrobenzoate can be synthesized through a multi-step process involving nitration, chlorination, and esterification reactions. The typical synthetic route includes:
Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-6-nitrobenzoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: 2-chloro-6-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-chloro-6-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-chloro-6-nitrobenzoate has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers study its derivatives for potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Chemical Biology: It is employed in the study of biochemical pathways and the development of chemical probes for biological research.
Comparison with Similar Compounds
Methyl 2-chloro-6-nitrobenzoate can be compared with other nitrobenzoates and chlorobenzoates, such as:
Methyl 4-nitrobenzoate: Lacks the chloro group, making it less reactive in substitution reactions.
Methyl 2-chlorobenzoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 2-nitrobenzoate: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 2-chloro-6-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGSGFWEGZVPNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879309 | |
Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80563-87-7 | |
Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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